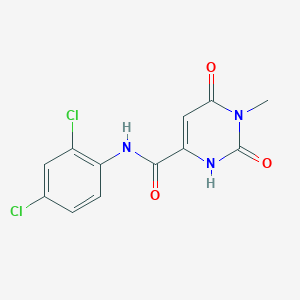

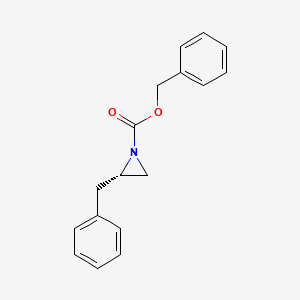

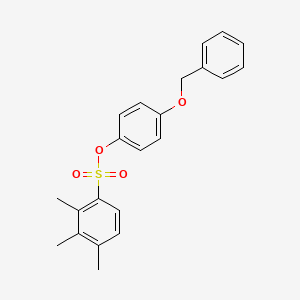

(S)-2-Benzylaziridine-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, reactivity, etc .科学的研究の応用

Synthesis and Chemical Transformations

Synthesis of Triazole Derivatives : Research by Cansiz, Koparır, and Demirdağ (2004) involved synthesizing 4H-1,2,4-triazole-3-thiol derivatives, which are related to benzylaziridine-carboxylate compounds (Cansiz, Koparır, & Demirdağ, 2004).

Preparation of Amino Acids : Lee et al. (2001) described the synthesis of cis-3-alkylaziridine-2-carboxylates, including benzyl derivatives, used for the synthesis of various amino acids via regioselective aziridine ring openings (Lee et al., 2001).

Enantiopure Aziridine-2-Carboxamides : Morán-Ramallal, Liz, and Gotor (2007) achieved the kinetic resolution of racemates to obtain enantiopure benzylaziridine-2-carboxamides, leading to the production of enantiopure products like O-methyl-l-serine (Morán-Ramallal, Liz, & Gotor, 2007).

Carboxylation Reactions : León, Correa, and Martín (2013) developed a novel Ni-catalyzed carboxylation of benzyl halides, an approach that can be related to the functionalization of benzylaziridine-carboxylates (León, Correa, & Martín, 2013).

Synthesis of N-Acylaziridine-2-Carboxylic Acid Esters : Nakajima, Takai, Tanaka, and Okawa (1978) worked on synthesizing lithium L-aziridine-2-carboxylate and several N-acylaziridine-2-carboxylic acid esters, highlighting the versatility of these compounds (Nakajima, Takai, Tanaka, & Okawa, 1978).

Biochemical and Medicinal Applications

Enzyme Studies : Karádi et al. (2002) explored the activity of serum semicarbazide-sensitive amine oxidase (SSAO) which involved benzylamine, a compound related to benzylaziridine-carboxylate, in their study of carotid atherosclerosis (Karádi et al., 2002).

DNA Attachment on Glass : Fedurco, Romieu, Williams, Lawrence, and Turcatti (2006) used the tricarboxylate reagent benzene-1,3,5-triacetic acid (BTA) to attach DNA on surfaces, a process that may be applicable for benzylaziridine-carboxylate derivatives in biochemical applications (Fedurco, Romieu, Williams, Lawrence, & Turcatti, 2006).

Flotation Behavior in Mining : Espiritu, Naseri, and Waters (2018) investigated the flotation behavior of minerals in the presence of various collectors including benzohydroxamate, potentially relevant for benzylaziridine-carboxylate derivatives in mineral processing applications (Espiritu, Naseri, & Waters, 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

benzyl (2S)-2-benzylaziridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c19-17(20-13-15-9-5-2-6-10-15)18-12-16(18)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-,18?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCNEIYNSIZFAY-ATNAJCNCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Benzylaziridine-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide](/img/structure/B2720411.png)

![7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2720412.png)

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2720415.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide](/img/structure/B2720418.png)

![1-(3-Nitrophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2720423.png)